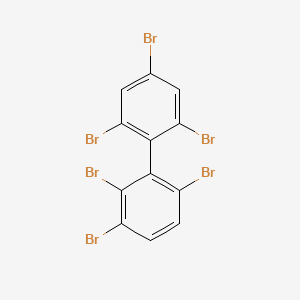

2,2',3,4',6,6'-Hexabromobiphenyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2’,3,4’,6,6’-Hexabromobiphenyl is a member of the polybrominated biphenyl group, which is known for its high bioaccumulation, chronic toxicity, and environmental persistence . This compound has been used primarily as a flame retardant in various industrial applications, particularly in the 1970s . Due to its toxic effects and persistence, it has been classified as a persistent organic pollutant (POP) and is subject to strict regulations .

Vorbereitungsmethoden

The synthesis of 2,2’,3,4’,6,6’-Hexabromobiphenyl typically involves the bromination of biphenyl compounds. One common method is the bromination of 1,3,5-tribromobenzene . The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions . Industrial production methods have historically involved large-scale bromination processes, but the production and use of this compound have been significantly reduced due to regulatory restrictions .

Analyse Chemischer Reaktionen

2,2’,3,4’,6,6’-Hexabromobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of brominated biphenyl oxides.

Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated biphenyls.

Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or iodine . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,2’,3,4’,6,6’-Hexabromobiphenyl has been studied extensively for its environmental impact and toxicological effects. It has been used in research to understand the behavior of persistent organic pollutants in the environment and their bioaccumulation in living organisms . Additionally, it has applications in studying the mechanisms of flame retardancy and the development of safer alternatives . In the field of toxicology, it serves as a model compound for studying the effects of brominated flame retardants on human health and the environment .

Wirkmechanismus

The toxic effects of 2,2’,3,4’,6,6’-Hexabromobiphenyl are primarily mediated through its interaction with cellular receptors and enzymes. It acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of genes it activates . This leads to the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as CYP1A1 . These enzymes are involved in the metabolism and detoxification of various xenobiotics, but their activation can also lead to toxic effects and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

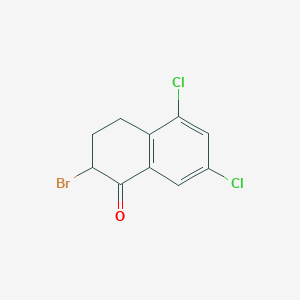

2,2’,3,4’,6,6’-Hexabromobiphenyl is part of a larger group of polybrominated biphenyls (PBBs), which include compounds like 2,2’,4,4’,6,6’-Hexabromobiphenyl and 2,2’,3,4,5,6-Hexabromobiphenyl . These compounds share similar structures and properties, such as high bromine content and environmental persistence . each compound has unique reactivity and toxicological profiles, which can influence their specific applications and regulatory status . The uniqueness of 2,2’,3,4’,6,6’-Hexabromobiphenyl lies in its specific bromination pattern, which affects its chemical behavior and interactions with biological systems .

Eigenschaften

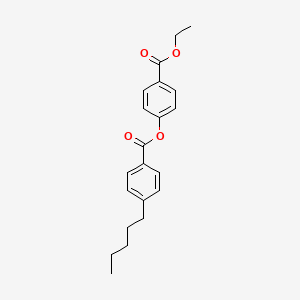

CAS-Nummer |

93261-83-7 |

|---|---|

Molekularformel |

C12H4Br6 |

Molekulargewicht |

627.6 g/mol |

IUPAC-Name |

1,2,4-tribromo-3-(2,4,6-tribromophenyl)benzene |

InChI |

InChI=1S/C12H4Br6/c13-5-3-8(16)10(9(17)4-5)11-6(14)1-2-7(15)12(11)18/h1-4H |

InChI-Schlüssel |

IQTCAECVXQIAJP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)